Chiral Purity (Enantiomeric Excess) Comparison: (S)-Enantiomer vs. Racemic Mixture
The (S)-enantiomer of 2-amino-2-cyclopropylethanol demonstrates a crucial stereochemical advantage over its racemic counterpart. While the racemate (CAS 776315-67-4) offers a 1:1 mixture of (S) and (R) forms, the single (S)-enantiomer (CAS 1198185-81-7) provides 100% enantiomeric excess, which is essential for predictable and reproducible outcomes in asymmetric reactions. The (R)-enantiomer (CAS 1270290-36-2) is also commercially available, but its use is only appropriate when the target molecule requires that specific configuration. In many chiral synthesis applications, using the incorrect enantiomer can lead to a complete loss of desired biological activity or catalytic efficiency. [1]
| Evidence Dimension | Enantiomeric Purity |
|---|---|
| Target Compound Data | 100% (S)-enantiomer |
| Comparator Or Baseline | Racemic mixture (CAS 776315-67-4) contains 50% (S) and 50% (R) |
| Quantified Difference | Absolute stereochemical purity vs. equipotent mixture |
| Conditions | Chiral building block selection for asymmetric synthesis |
Why This Matters
Using the single (S)-enantiomer ensures stereochemical fidelity in downstream products, a critical requirement for FDA-approved pharmaceuticals.
- [1] Valenta, P., Carroll, P. J., & Walsh, P. J. (2010). Stereoselective Synthesis of β-Hydroxy Enamines, Aminocyclopropanes, and 1,3-Amino Alcohols via Asymmetric Catalysis. Journal Of The American Chemical Society, 132(40), 14179-14190. DOI:10.1021/ja105435y View Source
